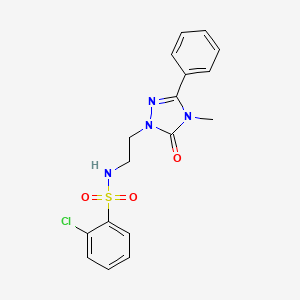![molecular formula C12H17NO2 B2512911 (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide CAS No. 88382-99-4](/img/structure/B2512911.png)
(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide” is an organic compound containing a methoxymethyl group and a phenylethyl group attached to an acetamide core . The methoxymethyl group is a common protecting group in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the protection and deprotection of functional groups . For instance, the methoxymethyl (MOM) group can be introduced through a reaction with chloromethyl methyl ether .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the methoxymethyl group could be deprotected under certain conditions . Additionally, the compound could potentially undergo reactions typical of amides.科学的研究の応用
Biological Effects of Acetamide Derivatives
Acetamide derivatives, including (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide, potentially play a role in various biological applications. A review by Kennedy (2001) discusses the toxicology of acetamide and its derivatives, highlighting their commercial importance and biological consequences of exposure. This information could be foundational for understanding the biological interactions and potential applications of specific acetamide derivatives like the one (Kennedy, 2001).
Pharmacological Activities of Acetamide Derivatives
Research on the pharmacological activities of phenoxy acetamide derivatives, which share a structural similarity to this compound, indicates a wide range of potential therapeutic applications. A literature survey by Al-Ostoot et al. (2021) provides comprehensive information on the chemical diversity and pharmacologically interesting compounds of phenoxy acetamide derivatives, suggesting their significance in developing new pharmaceuticals (Al-Ostoot et al., 2021).
Environmental and Toxicological Studies
The environmental toxicology and degradation pathways of acetaminophen, a well-known acetamide derivative, offer insights into the environmental impact and biotoxicity of similar compounds. Qutob et al. (2022) review the degradation of acetaminophen by advanced oxidation processes, discussing by-products, biotoxicity, and computational predictions of degradation pathways. This research could be relevant for understanding the environmental behavior and safety of related acetamide compounds (Qutob et al., 2022).
Safety and Hazards
将来の方向性
作用機序
Mode of Action
Amides can participate in a variety of chemical reactions, including hydrolysis and dehydration . These reactions can lead to changes in the structure of the compound, which can in turn affect its interaction with its biological targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its specific biological targets. Amides are involved in a wide range of biochemical processes, including protein synthesis and signal transduction .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body . The specific ADME properties of “(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide” would depend on factors such as its chemical structure, formulation, and route of administration.
Action Environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s chemical reactivity, its interaction with biological targets, and its pharmacokinetics.
特性
IUPAC Name |
N-[(2S)-1-methoxy-3-phenylpropan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)13-12(9-15-2)8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,13,14)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPASENXLUIENP-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]ethanamine](/img/structure/B2512829.png)

![(4S,7S)-4-[2-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]-7-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-9-methylsulfanyl-5,6-dioxononanoic acid](/img/structure/B2512833.png)

![6-(4-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512835.png)
![7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2512838.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2512842.png)
![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2512843.png)


![N-[[1-[[2-(Aminomethyl)spiro[2.3]hexan-2-yl]methyl]triazol-4-yl]methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2512847.png)


